molecular formula C16H13BrN2OS B2628710 2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 478029-66-2

2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone

Cat. No. B2628710
CAS RN: 478029-66-2
M. Wt: 361.26
InChI Key: JUCGLBOYIHIQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (2-BPS-IMP) is a novel small molecule that has been recently developed for use in scientific research. It is an important tool for studying the structure and function of proteins, and has been used in a variety of laboratory experiments. 2-BPS-IMP has been found to be an effective inhibitor of certain enzymes and has also been used in the development of new drugs.

Scientific Research Applications

Chemical Synthesis and Biological Activity

This compound has been explored in the context of synthesizing novel chemical entities with potential biological activities. The research on similar structures has led to the development of compounds with significant immunosuppressive, immunostimulatory, cytotoxic, and antimicrobial activities. For example, the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives revealed compounds with potent immunosuppressive and immunostimulatory activities, alongside significant cytotoxicity against various cancer cell lines (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011). Additionally, synthesis of 3-heteroarylthioquinoline derivatives highlighted compounds with notable in vitro antituberculosis activity, showcasing the utility of similar structures in developing antimicrobial agents (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).

Antiviral Research

Investigations into the antiviral properties of related compounds have yielded promising results. The synthesis and evaluation of new 3-methyl-1,5-diphenyl-1H-pyrazole derivatives demonstrated strong antiviral activity against herpes simplex virus, pointing to the potential of structurally related molecules in antiviral therapy (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Crystal Structure Analysis

The analysis of crystal structures of similar compounds has provided insights into their molecular configurations and interactions. The study of 3-(3-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one, for example, revealed the molecular arrangement and hydrogen-bonding patterns, contributing to the understanding of its solid-state properties and potential reactivity (Bisseyou, Soro, Sissouma, Giorgi, & Ebby, 2007).

Medicinal Chemistry

The exploration of 2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone and related structures in medicinal chemistry has led to the identification of compounds with potential as novel therapeutic agents. The synthesis and characterization of benzimidazole derivatives carrying a pyridine moiety have opened avenues for the development of new drugs with optimized properties (Prasad, Rani, & Anusha, 2018).

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-11-16(19-9-3-2-4-15(19)18-11)14(20)10-21-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCGLBOYIHIQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone

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